(2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-Acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol
(2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-Acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol
Brand Name:
Vulcanchem
CAS No.:
16391-75-6
VCID:
VC0123904
InChI:
InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27?,29-,30-,31-;/m0./s1
SMILES:
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO
Molecular Formula:
C₃₁H₄₈O₆•C₄H₁₁NO₂
Molecular Weight:
621.8 g/mol
(2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-Acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol
CAS No.: 16391-75-6
Reference Standards
VCID: VC0123904
Molecular Formula: C₃₁H₄₈O₆•C₄H₁₁NO₂
Molecular Weight: 621.8 g/mol
CAS No. | 16391-75-6 |
---|---|
Product Name | (2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-Acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol |
Molecular Formula | C₃₁H₄₈O₆•C₄H₁₁NO₂ |
Molecular Weight | 621.8 g/mol |
IUPAC Name | (2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol |
Standard InChI | InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27?,29-,30-,31-;/m0./s1 |
Standard InChIKey | OQZZCXRLEFBPLZ-SQCIRFEJSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2CC[C@]3(C([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO |
SMILES | CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO |
Canonical SMILES | CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO |
Synonyms | (3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic Acid compd. with 2,2’-Iminobis[ethanol];_x000B_2,2’-Iminobis(ethanol) (3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(acetyloxy)- 3,11-dihydroxy-29-nordammara-17(20),24 |
PubChem Compound | 3033936 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume